molecular formula C8H13N3OS B2832817 3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]urea CAS No. 1697957-03-1

3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]urea

Cat. No.: B2832817
CAS No.: 1697957-03-1
M. Wt: 199.27
InChI Key: HXORLMJKSRYYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]urea is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. It features a molecular architecture combining a urea moiety directly linked to a 1,3-thiazole heterocycle. The urea functional group is renowned for its ability to act as a key pharmacophore, forming multiple stable hydrogen bonds with biological targets such as enzymes and receptors . The embedded 1,3-thiazole ring is a privileged scaffold in drug discovery, contributing to a wide spectrum of biological activities and improving physicochemical properties . This molecular hybrid is designed for researchers investigating novel enzyme inhibitors, particularly against urease, an enzyme target involved in various pathological conditions . Compounds bearing the thiazolyl-urea motif have demonstrated potent biological activities and are frequently explored in oncology research for their ability to modulate cell proliferation pathways . Furthermore, the conformational properties of the urea linkage can be fine-tuned to optimize target engagement and selectivity . This product is supplied as a high-purity compound characterized by advanced analytical techniques to ensure consistency and reliability in your experimental data. It is intended for use in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex chemical entities. This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

1-methyl-3-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-6-11-7(5-13-6)3-4-10-8(12)9-2/h5H,3-4H2,1-2H3,(H2,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXORLMJKSRYYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCNC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]urea is a compound that has garnered interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of this compound is C8H13N3OSC_8H_{13}N_3OS. The compound features a thiazole ring, which is known for its diverse biological activities.

Antitumor Activity

Recent studies indicate that compounds with thiazole moieties exhibit significant antitumor properties. For instance, derivatives of thiazoles have shown broad-spectrum antitumor activity against various cancer cell lines. In one study, a related compound demonstrated GI50 values (concentration required to inhibit cell growth by 50%) ranging from 15.1 to 28.7 μM across different cancer types, suggesting that thiazole derivatives could serve as potential leads in cancer therapy .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCancer TypeGI50 (μM)
Compound ANon-small lung cancer1.7
Compound BOvarian cancer25.9
Compound CBreast cancer15.1

Urease Inhibition

The compound has also been evaluated for its urease inhibitory activity, which is crucial for treating infections caused by urease-producing bacteria. In vitro studies have shown that similar thiazole-containing compounds exhibit IC50 values (the concentration needed to inhibit 50% of enzyme activity) significantly lower than standard inhibitors. For example, one study reported IC50 values for related compounds ranging from 0.0019 to 0.0532 μM .

Table 2: Urease Inhibition Data

CompoundIC50 (μM)
Standard Thiourea4.7455
Compound X0.0019
Compound Y0.0532

The biological activity of thiazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : The thiazole ring can act as a competitive inhibitor for enzymes such as urease and GSK-3β.
  • Cell Cycle Interference : Some thiazole derivatives induce apoptosis in cancer cells by disrupting cell cycle progression.
  • Antioxidant Properties : Thiazoles can also exhibit antioxidant activities that protect cells from oxidative stress.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the thiazole ring and the urea moiety in enhancing biological activity. For instance:

  • Electron-Withdrawing Groups : The presence of halogen atoms on the phenyl ring enhances the potency against cancer cells.
  • Hydrophobic Substituents : Alkyl groups can improve membrane permeability and bioavailability.

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in preclinical settings:

  • Case Study on Anticancer Efficacy : A derivative showed promising results in inhibiting tumor growth in xenograft models with a significant reduction in tumor size compared to controls .
  • Urease Inhibition Study : A related compound was tested against H.pylori infections and demonstrated a marked decrease in urease activity, correlating with reduced bacterial load in infected tissues .

Scientific Research Applications

Antiviral Activity

Research has demonstrated that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit antiviral properties, particularly against viruses such as measles. The mechanism of action often involves the inhibition of human dihydroorotate dehydrogenase (DHODH), which is crucial for viral replication. A notable study highlighted the synthesis of various analogues that showed promising activity against viral infections by targeting DHODH .

Cancer Research

The compound has been explored for its potential as an anticancer agent. Studies indicate that it can activate the tumor suppressor p53, which plays a critical role in regulating the cell cycle and apoptosis. The activation of p53 leads to enhanced cellular responses to stress and may inhibit tumor growth . Additionally, related compounds have shown selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a potential therapeutic window .

Enzyme Inhibition

Enzyme inhibition studies have revealed that compounds similar to 2-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can inhibit key enzymes involved in various metabolic pathways. For instance, some derivatives have been identified as effective inhibitors of acetylcholinesterase, which is relevant in neurodegenerative diseases .

Data Table: Summary of Research Findings

Study Application Findings Reference
Study 1AntiviralInhibition of DHODH; effective against measles virus
Study 2CancerActivation of p53; selective cytotoxicity against cancer cells
Study 3Enzyme InhibitionInhibits acetylcholinesterase; potential in neurodegenerative treatments

Case Study 1: Antiviral Mechanism

A study investigated the structure-activity relationship (SAR) of various pyrido[1,2-a]pyrimidine derivatives. The results indicated that specific substitutions on the pyridine ring significantly enhanced antiviral activity against measles virus by improving binding affinity to DHODH .

Case Study 2: Cancer Cell Line Testing

In vitro assays were conducted using several cancer cell lines to evaluate the cytotoxic effects of 2-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives. Results showed that certain modifications led to increased selectivity towards cancer cells compared to normal cells, suggesting a promising avenue for targeted cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Tolvaptan: A Bis-Urea Derivative with Thiazole Substituents

Tolvaptan (±)-4′-[(7-chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl) carbonyl]-N,N′-bis(2-methyl-1,3-thiazol-4-yl)urea (C₂₆H₂₅ClN₂O₃) is a clinically approved vasopressin receptor antagonist. Key differences from the target compound include:

  • Structure : Tolvaptan incorporates two 2-methyl-1,3-thiazol-4-yl groups via urea linkages, compared to the single thiazole-ethylurea in 3-methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]urea.
  • Molecular Weight : Tolvaptan’s higher molecular weight (448.94 g/mol) reflects its complex benzazepine core and dual thiazole substituents, likely reducing solubility compared to the simpler target compound .
  • Biological Relevance : Tolvaptan’s bis-thiazole-urea structure enhances receptor binding specificity, a feature that could be explored in the target compound for tailored applications.

Pyrazole-Containing Ureas ()

Compounds such as 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) and 1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b) replace the thiazole ring with pyrazole. Key distinctions include:

  • For example, (2-Methyl-1,3-thiazol-4-yl)methanol () has a melting point of 50°C, suggesting that urea-thiazole hybrids may exhibit higher melting points due to hydrogen bonding .

Chloromethyl-Thiazole Ureas ()

Compounds like 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (8f) and its dichloro analog (8g) feature chloromethyl modifications on the thiazole ring:

  • Synthetic Yields : 8f (51.2%) and 8g (57.5%) demonstrate moderate synthetic efficiency, suggesting that electron-withdrawing groups (e.g., Cl) may stabilize intermediates or improve crystallization .

Molecular Weight and Substituent Effects

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield (%)
This compound ~225.3 (calculated) Methyl-thiazole, ethylurea Not reported Not reported
Tolvaptan 448.94 Bis-thiazole, benzazepine core Not reported Not reported
(2-Methyl-1,3-thiazol-4-yl)methanol 129.18 Thiazole, hydroxymethyl 50 Not applicable
8f 378.0 (ESI-MS) Chloromethyl-thiazole, chloroaryl Not reported 51.2

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]urea, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions, starting with the preparation of thiazole and pyrazole intermediates. For example, azide intermediates can be synthesized using sodium azide (NaN₃) in dimethylformamide (DMF) at 50°C, followed by coupling with urea derivatives under reflux conditions . Key characterization techniques include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. X-ray crystallography (as demonstrated in related urea-thiazole compounds) is critical for resolving stereochemical ambiguities .

Q. How can researchers design initial biological screening assays for this compound?

Begin with in vitro enzyme inhibition assays targeting kinases or proteases, leveraging the thiazole moiety’s affinity for metal ions in active sites. Use fluorescence-based assays to monitor activity changes, and validate results with dose-response curves (IC₅₀ determination). Parallel cytotoxicity screening in cell lines (e.g., HEK293) ensures selectivity . Reference structurally similar compounds (e.g., triazole-urea derivatives) to contextualize expected bioactivity ranges .

Q. What solvent systems and reaction conditions improve yield during purification?

Polar aprotic solvents like DMF or tetrahydrofuran (THF) enhance solubility during coupling reactions. For recrystallization, ethanol-water mixtures (7:3 v/v) are effective for isolating urea derivatives. Column chromatography with silica gel and ethyl acetate/hexane gradients (30–70%) resolves impurities, particularly for intermediates with azide or thiazole groups .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity and thermodynamics. Molecular dynamics (MD) simulations, parameterized with density functional theory (DFT)-optimized geometries, predict binding modes. For example, the thiazole ring’s electron-deficient nature may facilitate π-π stacking with aromatic residues in target proteins .

Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data?

Conduct reproducibility studies under controlled conditions (e.g., inert atmosphere, strict temperature gradients). Use design of experiments (DoE) methodologies, such as factorial design, to isolate variables (e.g., catalyst loading, solvent polarity) affecting yield . For bioactivity conflicts, validate assays with orthogonal methods (e.g., microscale thermophoresis vs. SPR) and cross-reference with structural analogs .

Q. How can computational models predict structure-activity relationships (SAR) for derivatives?

Apply quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Machine learning (ML) algorithms trained on public bioactivity datasets (e.g., ChEMBL) can prioritize substituents for synthesis. For instance, replacing the methyl group on the thiazole with a cyclopropyl moiety (as in related triazole-urea compounds) may enhance metabolic stability .

Q. What crystallographic techniques confirm the compound’s solid-state structure?

Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 150 K) minimizes thermal motion artifacts. Resolve disorder in flexible ethylurea chains using SHELXL refinement with anisotropic displacement parameters. Compare with powder X-ray diffraction (PXRD) to verify phase purity .

Q. How do solvent effects influence the compound’s stability during long-term storage?

Accelerated stability studies under varied humidity (40–75% RH) and temperature (4–40°C) conditions identify degradation pathways. Liquid chromatography-mass spectrometry (LC-MS) detects hydrolysis products (e.g., free thiazole or urea). Lyophilization in amber vials with desiccants (e.g., silica gel) is recommended for hygroscopic derivatives .

Methodological Guidance

Q. Integrating theoretical frameworks into experimental design: What approaches align with this compound’s study?

Link hypotheses to conceptual frameworks like ligand-receptor interaction theories or frontier molecular orbital (FMO) theory. For example, use FMO analysis to rationalize the thiazole ring’s electrophilicity in nucleophilic substitution reactions . Theoretical models should guide assay selection (e.g., free energy calculations for binding affinity predictions) .

Q. What statistical methods validate reproducibility in dose-response experiments?

Apply nonlinear regression (e.g., four-parameter logistic model) to fit dose-response data, reporting 95% confidence intervals for IC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare means across replicates. Open-source tools like R/Bioconductor ensure transparency in data processing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.